(E)-2-Chloro-6-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-4-(trifluoromethyl)pyridine
Overview
Description
N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine is a complex organic compound characterized by its unique chemical structure This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a hydrazine moiety linked to a methylene bridge and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine typically involves multi-step organic reactions. One common approach is the condensation reaction between 6-chloro-4-trifluoromethyl-pyridine-2-carbaldehyde and 1-(2,5-dimethoxyphenyl)hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature and reaction time optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction parameters, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)-4-pyridinecarboxylic acid
- 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 4-methyl-6-trifluoromethyl-pyridin-2-ol
Uniqueness
N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N’-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications
Properties
IUPAC Name |
6-chloro-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O2/c1-23-11-3-4-12(24-2)9(5-11)8-20-22-14-7-10(15(17,18)19)6-13(16)21-14/h3-8H,1-2H3,(H,21,22)/b20-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDNENSKRZPRDY-DNTJNYDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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